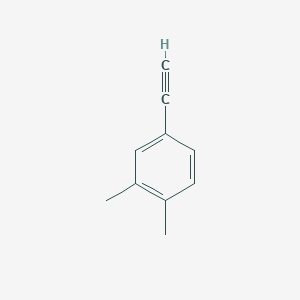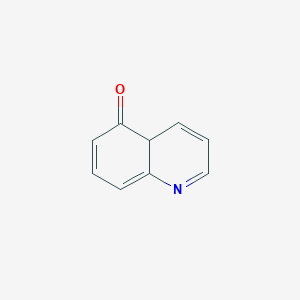
5-(Aziridin-1-YL)pent-3-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aziridin-1-YL)pent-3-YN-1-OL: es un compuesto heterocíclico que contiene tanto un anillo de aziridina como un grupo alquino. Este compuesto es de interés debido a sus características estructurales únicas, que lo convierten en un valioso bloque de construcción en la síntesis orgánica y la química de polímeros. La presencia del anillo de aziridina imparte una tensión significativa, haciéndolo altamente reactivo en diversas transformaciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-(Aziridin-1-YL)pent-3-YN-1-OL típicamente implica los siguientes pasos:
Formación del Anillo de Aziridina: El anillo de aziridina se puede sintetizar a través de la reacción de una amina apropiada con un epóxido en condiciones básicas.
Introducción del Grupo Alquino: El grupo alquino se puede introducir a través de una reacción de acoplamiento de Sonogashira, donde un alquino terminal reacciona con un haluro de arilo o vinilo en presencia de un catalizador de paladio y un co-catalizador de cobre.
Métodos de Producción Industrial: La producción industrial de this compound puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, detección de alto rendimiento para la optimización del catalizador y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El grupo hidroxilo en 5-(Aziridin-1-YL)pent-3-YN-1-OL puede sufrir oxidación para formar la cetona o aldehído correspondiente.
Reducción: El grupo alquino se puede reducir a un alqueno o alcano mediante reacciones de hidrogenación.
Sustitución: El anillo de aziridina puede sufrir reacciones de sustitución nucleofílica, donde el anillo se abre por nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el clorocromato de piridinio (PCC) o el permanganato de potasio (KMnO4) se utilizan comúnmente.
Reducción: Catalizadores como el paladio sobre carbón (Pd/C) o el catalizador de Lindlar se utilizan para la hidrogenación.
Sustitución: Nucleófilos como la azida de sodio (NaN3) o la tiourea se pueden utilizar en condiciones suaves para abrir el anillo de aziridina.
Productos Principales:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de aminas o tioles sustituidos.
Aplicaciones Científicas De Investigación
Química: 5-(Aziridin-1-YL)pent-3-YN-1-OL se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros. Su estructura única permite la creación de diversas arquitecturas macromoleculares.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar la reactividad de los anillos de aziridina y sus interacciones con moléculas biológicas. También se utiliza en el desarrollo de inhibidores enzimáticos y otros compuestos bioactivos.
Medicina: La reactividad del compuesto lo convierte en un candidato para el desarrollo de fármacos, particularmente en el diseño de agentes anticancerígenos y antibióticos
Industria: En el sector industrial, this compound se utiliza en la producción de polímeros y recubrimientos especiales. Su reactividad permite la creación de materiales con propiedades únicas, como una mejor adhesión y resistencia química.
Mecanismo De Acción
El mecanismo de acción de 5-(Aziridin-1-YL)pent-3-YN-1-OL implica su capacidad de sufrir reacciones de apertura de anillo, que pueden conducir a la formación de intermedios reactivos. Estos intermedios pueden interactuar con varios objetivos moleculares, incluidas enzimas y ácidos nucleicos. La tensión del anillo de aziridina lo hace altamente reactivo, lo que le permite formar enlaces covalentes con nucleófilos en sistemas biológicos. Esta reactividad se explota en el diseño de inhibidores enzimáticos y agentes anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares:
Aziridina: Un compuesto más simple con un anillo de tres miembros que contiene un átomo de nitrógeno.
Alcohol Propárgico: Contiene un grupo alquino y un grupo hidroxilo, pero carece del anillo de aziridina.
3-Amino-1-propino: Contiene un grupo alquino y un grupo amino, pero carece del grupo hidroxilo.
Singularidad: 5-(Aziridin-1-YL)pent-3-YN-1-OL es único debido a la combinación del anillo de aziridina, el grupo alquino y el grupo hidroxilo en una sola molécula. Esta combinación imparte una reactividad y versatilidad significativas, lo que lo convierte en un compuesto valioso en varios campos de la investigación y la industria.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
5-(aziridin-1-yl)pent-3-yn-1-ol |
InChI |
InChI=1S/C7H11NO/c9-7-3-1-2-4-8-5-6-8/h9H,3-7H2 |
Clave InChI |
ALJVMRLHWREGJT-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)



![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
